molecular formula C8H15NO2 B153503 tert-Butyl allylcarbamate CAS No. 78888-18-3

tert-Butyl allylcarbamate

Cat. No.: B153503
CAS No.: 78888-18-3
M. Wt: 157.21 g/mol
InChI Key: AWARHXCROCWEAK-UHFFFAOYSA-N
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Description

tert-Butyl allylcarbamate: is a chemical compound with the molecular formula C8H15NO2. It is also known as allylcarbamic acid tert-butyl ester. This compound is characterized by the presence of an allyl group and a tert-butyl carbamate group. It is commonly used in organic synthesis and serves as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl allylcarbamate can be synthesized through the reaction of allylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl allylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl allylcarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and coatings. .

Comparison with Similar Compounds

tert-Butyl allylcarbamate is unique due to its combination of an allyl group and a tert-butyl carbamate group. Similar compounds include:

These similar compounds highlight the unique properties of this compound, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

tert-butyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARHXCROCWEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945490
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-62-9, 78888-18-3
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(prop-2-en-1-yl)carbamate
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Synthesis routes and methods I

Procedure details

A solution of copper cyanide (1.15 g, 12.9 mmol) in THF (30 mL) at −78° C. was treated slowly with n-butyllithium (16.9 mL, 27.1 mmol), stirred for 15 minutes at −78° C., treated with tributyltin hydride (7.88 g, 7.30 mL, 27.1 mmol) over a period of 5 minutes, stirred for 15 minutes, treated with tert-butyl 2-propynylcarbamate (2.00 g, 12.9 mmol) in tetrahydrofuran (7 mL), stirred at −78° C. for 1 hour, and treated with a 9:1 aqueous solution of ammonium chloride:ammonium hydroxide (250 mL) and dichloromethane (200 mL). The suspension was filtered through a short pad of diatomaceous earth (Celite®). The organic phase of the filtrate was washed with brine and concentrated. The residue was purified on silica gel using 1-2% ethyl acetate/heptane to provide the desired product (3.66 g, 63%). 1H NMR (400 MHz, CDCl3) δ 6.08 (dt, B part of an AB system, J=19.3 Hz, 1.3 Hz, IH); 5.93 (dt, A part of an AB system, J=19.3 Hz, 4.8 Hz, 1H), 4.59 (br s, 1H), 3.78 (br s, 2H), 1.45 (s, 9H), 1.32-1.26, (m, 12H), 0.90-0.85 (m, 15H).
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1.15 g
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30 mL
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2 g
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7 mL
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250 mL
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200 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

N-benzyloxycarbonyl allyl amine was made in the same manner by utilizing benzyl chloroformate and triethylamine at 0° C. Cbz chloride, tosyl chloride, phthaloyl chloride and benzoyl chloride can similarly be used to obtain the corresponding allyl amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?

A1: Yes, this compound has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of this compound as a monomer for incorporating polar functionalities into polyolefin chains.

Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from this compound besides polymerization?

A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from this compound through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.

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